N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a combination of benzodioxole, thiophene, piperidine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperidine Ring: Piperidine can be synthesized via hydrogenation of pyridine or through the Mannich reaction.
Thiophene Sulfonylation: Thiophene can be sulfonylated using reagents like chlorosulfonic acid.
Coupling Reactions: The final compound can be assembled through coupling reactions such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.
Reduction: Reduction reactions can occur at the sulfonyl group or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the piperidine ring often enhances biological activity.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. The combination of benzodioxole and thiophene moieties may contribute to unique pharmacological profiles.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their complex structures allow for fine-tuning of properties for specific applications.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The benzodioxole and thiophene rings can participate in π-π stacking interactions, while the piperidine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(piperidin-2-yl)acetamide: Lacks the thiophene sulfonyl group, potentially altering its biological activity.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-yl)piperidin-2-yl)acetamide: Similar structure but without the sulfonyl group, which may affect its reactivity and pharmacological properties.
Uniqueness
The presence of the thiophene sulfonyl group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide distinguishes it from other similar compounds, potentially imparting unique chemical reactivity and biological activity. This structural feature may enhance its interactions with specific biological targets, leading to distinct pharmacological effects.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c22-18(20-12-14-6-7-16-17(10-14)26-13-25-16)11-15-4-1-2-8-21(15)28(23,24)19-5-3-9-27-19/h3,5-7,9-10,15H,1-2,4,8,11-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFLTGKFEJPYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.